molecular formula C10H17N B094253 2-methyl-3-pentyl-1H-pyrrole CAS No. 18320-91-7

2-methyl-3-pentyl-1H-pyrrole

Cat. No.: B094253
CAS No.: 18320-91-7
M. Wt: 151.25 g/mol
InChI Key: PEWCJTLDYTZPGN-UHFFFAOYSA-N
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Description

2-methyl-3-pentyl-1H-pyrrole is a chemical compound with the molecular formula C10H17N. It is also known by other names such as this compound. This compound is involved in the biosynthesis of prodigiosin, a red antibiotic produced by the bacterium Serratia marcescens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pentyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce pyrroles in the absence of organic solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pentyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrroles.

Scientific Research Applications

2-methyl-3-pentyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is involved in the biosynthesis of prodigiosin, which has antibacterial and anticancer properties.

    Medicine: Prodigiosin, derived from this compound, is being studied for its potential therapeutic applications, including its use as an immunosuppressive and anticancer agent.

    Industry: The compound is used in the production of dyes and pigments, particularly in the textile and cosmetic industries.

Mechanism of Action

The mechanism of action of 2-methyl-3-pentyl-1H-pyrrole is primarily related to its role in the biosynthesis of prodigiosin. The compound acts as a key intermediate in the condensation reactions that form prodigiosin. The molecular targets and pathways involved include enzymes such as PigE, which catalyzes the reduction of thioester intermediates to aldehyde substrates .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-pentylpyrrole: This compound is structurally similar to 2-methyl-3-pentyl-1H-pyrrole and shares similar chemical properties.

    2-Methyl-3-n-amylpyrrole: Another closely related compound with similar applications and chemical behavior.

Uniqueness

This compound is unique due to its specific role in the biosynthesis of prodigiosin, which is not shared by all similar compounds. Its involvement in the production of this red antibiotic highlights its importance in both biological and industrial contexts.

Properties

IUPAC Name

2-methyl-3-pentyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWCJTLDYTZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171399
Record name 2-Methyl-3-amylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18320-91-7
Record name 2-Methyl-3-amylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-amylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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